REACTION_CXSMILES
|
C(O)[CH2:2][CH2:3][OH:4].N(CCC[Si:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])=C=O>C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>[CH3:15][CH2:14][O:13][Si:12]([O:4][CH2:3][CH3:2])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18] |f:2.3.4|
|
Name
|
|
Quantity
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2.9 g
|
Type
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reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction is conducted under nitrogen at room temperature in a glass vessel with mechanical stirring
|
Type
|
WAIT
|
Details
|
the reaction is complete after 2 hours
|
Duration
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2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |